3,3,3-Trifluoropropionyl chloride (CF3CH2COCl) serves as a valuable building block in the synthesis of various fluorinated molecules due to the presence of the trifluoromethyl group (CF3) and the reactive acyl chloride (COCl) functionality. The CF3 group is electron-withdrawing, influencing the reactivity of the molecule and making it a versatile intermediate in organic synthesis [].
The reactive acyl chloride functionality (COCl) allows 3,3,3-trifluoropropionyl chloride to participate in various chemical reactions for introducing the trifluoromethyl group into organic molecules.
While 3,3,3-trifluoropropionyl chloride offers valuable applications in research, it's crucial to acknowledge its limitations and safety concerns.
3,3,3-Trifluoropropionyl chloride is a chemical compound with the molecular formula C₃H₂ClF₃O and a molecular weight of approximately 146.49 g/mol. It is classified as a halogenated organic compound and is recognized by its CAS number 41463-83-6. This compound appears as a colorless to light yellow liquid and has a boiling point of 71-72 °C at 745 mmHg. It is known for its high density of 1.422 g/cm³ and a refractive index of 1.3382 .
3,3,3-Trifluoropropionyl chloride is primarily used in organic synthesis and as an intermediate in the production of various fluorinated compounds. Its trifluoromethyl group contributes to its unique chemical properties, making it valuable in several applications across different fields.
3,3,3-Trifluoropropionyl chloride is a corrosive and lachrymatory (tear-inducing) liquid. It reacts violently with water and releases toxic fumes of hydrogen chloride.
These reactions are facilitated by the electrophilic nature of the carbonyl carbon due to the electron-withdrawing effect of the trifluoromethyl group.
Several methods for synthesizing 3,3,3-trifluoropropionyl chloride have been reported:
These methods highlight the versatility in synthesizing halogenated acyl chlorides.
3,3,3-Trifluoropropionyl chloride has several applications:
Several compounds share structural similarities with 3,3,3-trifluoropropionyl chloride:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trifluoroacetic acid | C₂HF₃O₂ | Strong acidity; used in various chemical syntheses |
2,2,2-Trifluoroacetophenone | C₈H₆F₃O | Aromatic structure; used in organic synthesis |
Trichloroacetic acid | C₂Cl₃O₂ | Stronger acidity; used in biochemical research |
Perfluoroacetic acid | C₂F₄O₂ | Fully fluorinated; exhibits different reactivity |
The uniqueness of 3,3,3-trifluoropropionyl chloride lies in its specific trifluoromethyl substitution at the propionyl position which influences its reactivity and potential applications differently compared to other similar compounds.
Corrosive;Irritant